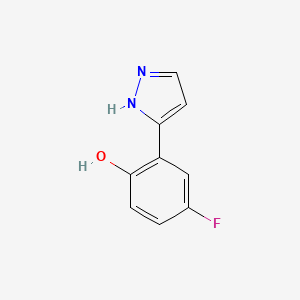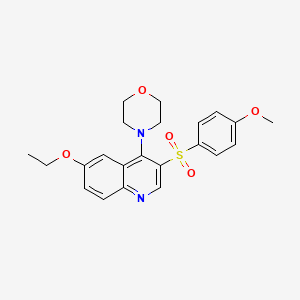
(4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule. It is known for its complex structure, involving a combination of morpholine, sulfonyl, phenyl, trifluoromethyl, benzyl, thio, and dihydroimidazol groups. This compound has a variety of applications in different fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, a multi-step process is often required. One common approach includes the initial reaction of 4-(morpholinosulfonyl)phenyl chloride with 2-((4-(trifluoromethyl)benzyl)thio)imidazole under basic conditions. This method typically involves a temperature-controlled environment and the use of catalysts to ensure a high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining stringent reaction conditions. Continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Solvent purification, intermediate isolation, and crystallization are crucial steps to obtain a high-purity product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and imidazole groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions often involve the use of agents like lithium aluminum hydride or sodium borohydride, targeting the phenyl and imidazole groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, facilitated by the presence of the morpholinosulfonyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonyl chlorides, amines under mild to moderate conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted phenyl and imidazole derivatives
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules
Biology
Biologically, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is studied for its potential as a biochemical probe. It interacts with specific proteins and enzymes, aiding in the elucidation of biological pathways and mechanisms.
Medicine
In the medical field, the compound is investigated for its therapeutic potential. It shows promise as a lead compound in the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
Industrially, this compound finds applications in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The sulfonyl and trifluoromethyl groups play a crucial role in binding to active sites, while the imidazole and morpholine moieties influence the compound's pharmacokinetics and bioavailability. The exact pathways involved vary depending on the specific application, but typically involve modulation of enzymatic activity and alteration of cellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(methylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(ethylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(butylsulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Highlighting Its Uniqueness
Compared to these similar compounds, (4-(morpholinosulfonyl)phenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to the presence of the morpholinosulfonyl group. This group enhances its solubility and stability, making it more suitable for certain applications, particularly in biological and medical research. The trifluoromethyl group further increases its metabolic stability and enhances its interactions with hydrophobic regions of target proteins.
There you have it—a comprehensive dive into this compound. Intriguing stuff, right?
Propriétés
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-5-1-16(2-6-18)15-33-21-26-9-10-28(21)20(29)17-3-7-19(8-4-17)34(30,31)27-11-13-32-14-12-27/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHKSSCAENCHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![18,19-dimethoxy-7-thiophen-3-yl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2899260.png)


![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)


![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
![2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2899277.png)
![N-benzyl-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2899279.png)
![N-(2,5-dimethylphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2899281.png)
